Ethyl (2-methanesulfonyloxy)propanoate, 98%
Overview
Description
Ethyl (2-methanesulfonyloxy)propanoate, also known as Ethyl 2-[(methylsulfonyl)oxy]propanoate, is a chemical compound with the molecular formula C6H12O5S . It has an average mass of 196.221 Da and a monoisotopic mass of 196.040543 Da .
Molecular Structure Analysis
The molecular structure of Ethyl (2-methanesulfonyloxy)propanoate consists of 6 carbon atoms, 12 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is complex and would require advanced tools for a detailed analysis.Chemical Reactions Analysis
Esters, including Ethyl (2-methanesulfonyloxy)propanoate, can undergo a variety of chemical reactions. They can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Safety and Hazards
While specific safety and hazard information for Ethyl (2-methanesulfonyloxy)propanoate is not available, general safety measures for handling esters should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Properties
IUPAC Name |
ethyl 2-methylsulfonyloxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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